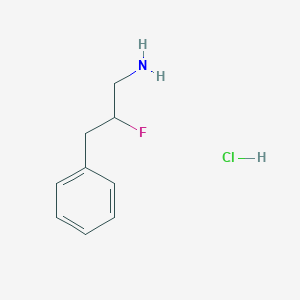

2-Fluoro-3-phenylpropan-1-amine hydrochloride

Description

2-Fluoro-3-phenylpropan-1-amine hydrochloride is a fluorinated aromatic amine derivative with a propanamine backbone substituted with a fluorine atom at the second carbon and a phenyl group at the third carbon, forming a hydrochloride salt. Fluoro-phenyl propanamine derivatives are often studied for their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts due to fluorine’s electronegativity and lipophilicity .

Properties

IUPAC Name |

2-fluoro-3-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEOKDGQDAEESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-3-phenylpropan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

This compound is a fluorinated derivative of phenylpropan-1-amine. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets. The compound's structure allows for various substitutions that can modify its biological activity.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes involved in metabolic pathways. These interactions can lead to modulation of enzyme activity, which is crucial for metabolic processes. For instance, it has been shown to inhibit certain kinases that play significant roles in cell signaling pathways, potentially affecting gene expression and cellular responses .

Cellular Effects

The compound has demonstrated notable effects on cellular functions:

- Gene Expression : It influences the expression of genes related to cell cycle regulation and apoptosis.

- Metabolic Activity : By interacting with metabolic enzymes, it alters metabolite levels within cells, which can affect overall cellular metabolism.

In laboratory settings, studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and metabolic activity, indicating long-term effects on cellular function.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Binding to active sites on enzymes, leading to decreased activity.

- Modulation of Signaling Pathways : Affecting pathways that regulate various cellular processes such as growth, differentiation, and apoptosis.

- Alteration of Metabolic Pathways : Influencing the levels of key metabolites through interactions with metabolic enzymes .

Study on Quorum Sensing Inhibition

A significant study investigated the effect of 3-phenylpropan-1-amine (related compound) on Serratia marcescens, a bacterium known for its multidrug resistance. The study found that this compound inhibited biofilm formation and reduced virulence factors by interfering with quorum sensing mechanisms. This suggests potential applications in overcoming antibiotic resistance .

Potency Against Parasitic Infections

Another relevant research highlighted the compound's potential as an inhibitor against Trypanosoma cruzi, the causative agent of Chagas disease. The study indicated that derivatives of phenylpropan-amines could exhibit varying degrees of potency against this parasite, suggesting a pathway for therapeutic development .

Data Summary

| Property | Observations |

|---|---|

| Enzyme Interaction | Inhibits specific kinases affecting signaling |

| Gene Expression Modulation | Alters genes related to apoptosis and metabolism |

| Cellular Metabolism | Changes metabolite levels impacting cell function |

| Quorum Sensing Inhibition | Reduces virulence in Serratia marcescens |

| Antiparasitic Activity | Potential against Trypanosoma cruzi |

Comparison with Similar Compounds

Key Observations :

- Fluorine Position: The placement of fluorine significantly impacts electronic properties.

- Substituent Effects : Bulky groups (e.g., CF₃ in ) increase molecular weight and reduce solubility, whereas methyl groups (e.g., in ) may sterically hinder receptor interactions.

- Hydrochloride Salt Formation : All compounds form stable hydrochloride salts, improving crystallinity and handling properties .

Pharmacological Activity

- CNS Modulation: Analogs like 3-fluoro Deschloroketamine (3-FDCK) demonstrate NMDA receptor antagonism, suggesting fluorinated propanamines may share similar mechanisms. The fluorine atom in 2-Fluoro-3-phenylpropan-1-amine could enhance binding affinity compared to non-fluorinated variants.

- Antidepressant Potential: Compounds such as amitriptyline hydrochloride show that fluorinated amines may improve tricyclic antidepressant profiles by modulating reuptake inhibition.

Preparation Methods

Stepwise Synthesis:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1. Claisen Condensation | Acetophenone reacts with ethyl formate to form benzoylacetaldehyde sodium salt | Base catalysis, controlled temperature | Intermediate formation |

| 2. Condensation with Amine | Benzoylacetaldehyde sodium salt condenses with methylamine hydrochloride to yield 1-phenyl-3-methylamino-1-propen-1-one | Mild conditions, aqueous or glacial acetic acid medium | Formation of fluorinated α,β-unsaturated ketone |

| 3. Reduction | 1-phenyl-3-methylamino-1-propen-1-one is reduced using sodium borohydride in glacial acetic acid | Temperature range: 1–15°C; stoichiometric sodium borohydride | Produces 3-methylamino-1-phenyl-1-propanol intermediate |

| 4. Conversion to Amine Hydrochloride | The amino alcohol intermediate is converted to the hydrochloride salt by acidification | Addition of HCl or suitable acid | Stabilized final product |

This method is advantageous because it uses a single reduction step, simplifying the process and improving overall efficiency.

Nucleophilic Substitution via Amino Alcohol Intermediates

Another synthetic pathway involves the preparation of amino alcohol intermediates followed by nucleophilic substitution to introduce the fluorine atom:

- Starting from 3-aminomethyl-1-propanol derivatives, the hydroxyl group can be converted into a leaving group.

- Fluoride ion sources (e.g., KF, CsF) are then used to substitute the leaving group with fluorine at the 2-position.

- This method requires careful control of reaction conditions to avoid elimination or rearrangement side reactions.

This approach is less commonly reported but offers a route to enantiomerically enriched products when chiral amino alcohols are used.

Multi-step Synthesis via Fluorinated Ketones and Amination

A more complex synthetic route involves:

- Preparation of fluorinated acetophenone derivatives.

- Reaction with paraformaldehyde and amine hydrochlorides under acidic conditions to form fluorinated amino ketones.

- Subsequent reduction and purification steps to obtain the final amine hydrochloride.

This method has been described in experimental procedures involving benzyl methyl amine hydrochloride and fluoroacetophenone, with reaction conditions including:

- Cooling in ice bath (0–5°C) during amine hydrochloride addition.

- Heating at 100–110°C for several hours during condensation.

- Purification by column chromatography.

Yields reported for similar compounds range from 55% to over 80%, depending on the exact substituents and conditions.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Fluorination | Fluorination of 3-phenylpropan-1-amine | Electrophilic fluorinating agents | Simple, direct | Regioselectivity challenges |

| Reduction of α,β-Unsaturated Ketones | Claisen condensation, condensation with methylamine, reduction with NaBH4 | Sodium borohydride, acetic acid | Single reduction step, efficient | Multi-step synthesis |

| Nucleophilic Substitution | Conversion of amino alcohol to fluorinated amine | Fluoride salts, leaving group reagents | Potential for chiral synthesis | Requires careful control |

| Multi-step Fluorinated Ketone Amination | Condensation of fluorinated ketones with amines, reduction | Paraformaldehyde, amine hydrochlorides | Good yields, versatile | Longer reaction times, purification needed |

Research Findings and Notes

- The reduction step using sodium borohydride is typically performed at low temperatures (1–15°C) to control reaction rate and selectivity.

- Extraction and purification often involve ethyl acetate or toluene, followed by drying and solvent evaporation to isolate pure intermediates or final products.

- The hydrochloride salt form is preferred for stability and handling in laboratory and industrial settings.

- Chromatographic purification (silica gel column chromatography) is commonly employed to achieve high purity, especially when side products or unreacted starting materials are present.

- Studies indicate that the presence of the fluorine atom increases lipophilicity, which may influence biological activity and pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.